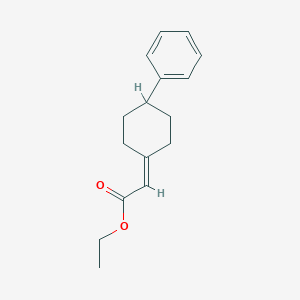

Ethyl 2-(4-phenylcyclohexylidene)acetate

Übersicht

Beschreibung

Ethyl 2-(4-phenylcyclohexylidene)acetate is an organic compound with the molecular formula C₁₆H₂₀O₂ and a molecular weight of 244.33 g/mol It is a derivative of cyclohexanone and is characterized by the presence of a phenyl group attached to the cyclohexylidene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-phenylcyclohexylidene)acetate can be synthesized through a multi-step reaction process. One common method involves the use of sodium tert-butoxide and tetrahydrofuran (THF) as solvents. The reaction starts with the suspension of sodium tert-butoxide in THF, followed by the addition of triethylphosphonoacetate. The mixture is then cooled to 0°C and 1-phenyl-4-cyclohexanone is added. The reaction is allowed to warm to room temperature and stirred for 1.5 hours .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving purification steps such as column chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(4-phenylcyclohexylidene)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are employed for substitution reactions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Synthesis Reaction

The general reaction can be represented as follows:

Organic Chemistry

Ethyl 2-(4-phenylcyclohexylidene)acetate is primarily used as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Deconjugative Esterification : This process converts acids into esters, facilitating the synthesis of more complex organic molecules.

- Nucleophilic Substitution Reactions : The acetate group can be substituted with different nucleophiles, leading to a variety of derivatives.

Industrial Applications

This compound is also utilized in the production of materials with specific properties:

- Fragrance and Flavor Industry : Due to its pleasant aroma, it is used in creating fragrances and flavorings.

- Polymer Production : Its unique chemical properties make it suitable for developing specialized polymers and resins.

Case Study 1: Deconjugative Esterification

A study demonstrated the application of this compound in deconjugative esterification processes. The research involved using optically active derivatives to form β,γ-unsaturated esters, highlighting the compound's utility in synthesizing chiral molecules.

Case Study 2: Antimicrobial Activity

In another investigation, this compound was tested for antimicrobial activity against several bacterial strains. The results indicated promising activity, suggesting further exploration into its pharmacological potential .

Wirkmechanismus

The mechanism of action of ethyl 2-(4-phenylcyclohexylidene)acetate involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-(4-phenylcyclohexylidene)acetate can be compared with similar compounds such as ethyl 2-(4-oxocyclohexylidene)acetate and other cyclohexanone derivatives. These compounds share similar structural features but differ in their functional groups and reactivity. The presence of the phenyl group in this compound imparts unique chemical properties, making it distinct from other cyclohexanone derivatives .

List of Similar Compounds

- Ethyl 2-(4-oxocyclohexylidene)acetate

- Cyclohexanone derivatives

- Phenyl-substituted cyclohexanones

Biologische Aktivität

Ethyl 2-(4-phenylcyclohexylidene)acetate, with the CAS number 115880-04-1, is a compound that has garnered interest for its potential biological activities. This article provides an in-depth analysis of its biological properties, focusing on antiviral and anticancer activities, as well as structure-activity relationships (SAR).

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₀O₂ |

| Molecular Weight | 244.33 g/mol |

| Density | 1.089 g/cm³ |

| Boiling Point | 355.58 °C at 760 mmHg |

| LogP | 3.83 |

These properties suggest that the compound is relatively lipophilic, which may influence its biological activity by enhancing membrane permeability.

Antiviral Activity

Research has indicated that various derivatives of cyclohexylidene compounds exhibit antiviral properties. A study evaluating the antiviral activity of related compounds found that none of the tested derivatives, including those structurally similar to this compound, showed significant activity against a panel of RNA and DNA viruses, including HIV, at concentrations up to 100 µM .

Table: Antiviral Activity Evaluation

| Compound | CC₅₀ (µM) | EC₅₀ (µM) | Virus Type |

|---|---|---|---|

| Compound 3a | >100 | >100 | Feline Corona Virus |

| Compound 3b | >100 | >100 | Feline Herpes Virus |

| Lamivudine | >20 | 0.58 | HIV |

Despite the lack of significant antiviral activity in these studies, the exploration of structural modifications could potentially lead to more effective derivatives.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the biological activity of this compound. The presence of different substituents on the phenyl ring can significantly affect the compound's interaction with biological targets. Studies suggest that electron-withdrawing groups generally enhance activity compared to electron-donating groups .

Key Findings on SAR

- Position of Substituents : Compounds with substituents in the ortho and meta positions often exhibit higher activity than those with para substitutions.

- Lipophilicity : Increased lipophilicity tends to improve membrane permeability, which is beneficial for many biological applications.

- Functional Groups : The introduction of functional groups such as halogens can enhance both potency and selectivity towards specific biological targets.

Case Studies

Several case studies have explored related compounds with structural similarities to this compound:

- Antiviral Evaluation : A study involving cyclohexylidene derivatives found that modifications could lead to varying degrees of antiviral efficacy against herpes viruses .

- Cytotoxicity in Cancer Models : Another investigation into similar esters demonstrated significant cytotoxic effects in breast and lung cancer cell lines, suggesting that further exploration into this compound could yield promising results .

Eigenschaften

IUPAC Name |

ethyl 2-(4-phenylcyclohexylidene)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O2/c1-2-18-16(17)12-13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-7,12,15H,2,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESXGYQEFGRNJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1CCC(CC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70472917 | |

| Record name | Ethyl 2-(4-phenylcyclohexylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115880-04-1 | |

| Record name | Ethyl 2-(4-phenylcyclohexylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.